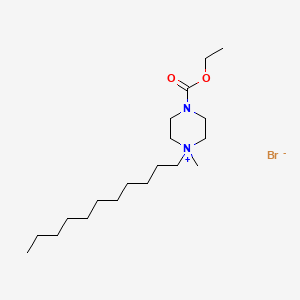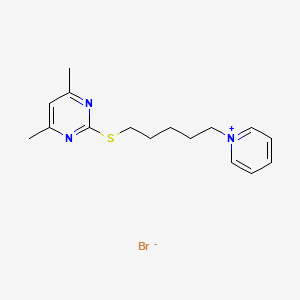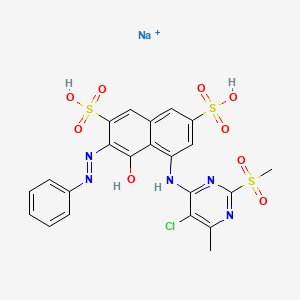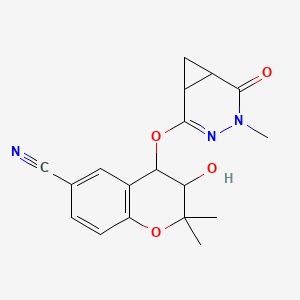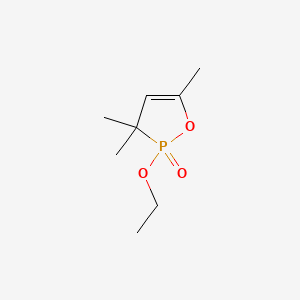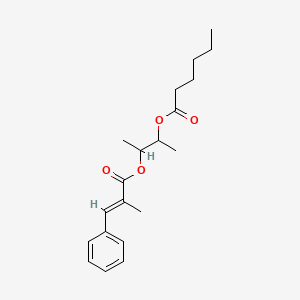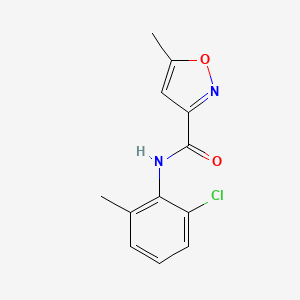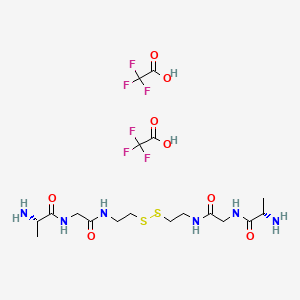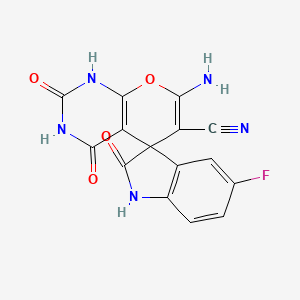
Spiro(3H-indole-3,5'(5H)-pyrano(2,3-d)pyrimidine)-6'-carbonitrile, 1,1',2,2',3',4'-hexahydro-7'-amino-5-fluoro-2,2',4'-trioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Spiro(3H-indole-3,5’(5H)-pyrano(2,3-d)pyrimidine)-6’-carbonitrile, 1,1’,2,2’,3’,4’-hexahydro-7’-amino-5-fluoro-2,2’,4’-trioxo-” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features multiple functional groups, including an indole, pyrano, pyrimidine, carbonitrile, amino, and fluoro groups, making it a molecule of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(3H-indole-3,5’(5H)-pyrano(2,3-d)pyrimidine)-6’-carbonitrile, 1,1’,2,2’,3’,4’-hexahydro-7’-amino-5-fluoro-2,2’,4’-trioxo-” typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrano pyrimidine intermediates, followed by their spiro linkage formation. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spiro compounds with different functional groups, such as:
- Spiro[indoline-3,4’-piperidine]
- Spiro[cyclohexane-1,3’-indoline]
- Spiro[fluorene-9,3’-indoline]
Uniqueness
The uniqueness of “Spiro(3H-indole-3,5’(5H)-pyrano(2,3-d)pyrimidine)-6’-carbonitrile, 1,1’,2,2’,3’,4’-hexahydro-7’-amino-5-fluoro-2,2’,4’-trioxo-” lies in its specific combination of functional groups and spiro linkage, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
116719-49-4 |
|---|---|
Formule moléculaire |
C15H8FN5O4 |
Poids moléculaire |
341.25 g/mol |
Nom IUPAC |
7'-amino-5-fluoro-2,2',4'-trioxospiro[1H-indole-3,5'-1H-pyrano[2,3-d]pyrimidine]-6'-carbonitrile |
InChI |
InChI=1S/C15H8FN5O4/c16-5-1-2-8-6(3-5)15(13(23)19-8)7(4-17)10(18)25-12-9(15)11(22)20-14(24)21-12/h1-3H,18H2,(H,19,23)(H2,20,21,22,24) |
Clé InChI |
SZIIJJAXRXRNSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C3(C(=C(OC4=C3C(=O)NC(=O)N4)N)C#N)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



